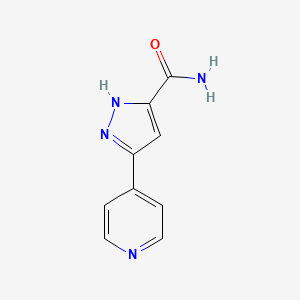

3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9(14)8-5-7(12-13-8)6-1-3-11-4-2-6/h1-5H,(H2,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZCJIUBDHQDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Therapeutic Potential in Vitro Studies

Anti-Cancer and Antiproliferative Activities

The investigation of pyrazole (B372694) derivatives, including 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, has revealed promising potential in oncology. These compounds have been observed to inhibit the growth of various cancer cell lines and exhibit anti-proliferative effects through different cellular mechanisms.

Inhibition of Cancer Cell Lines (e.g., HCT116, HepG2, MCF-7)

Studies have demonstrated the cytotoxic effects of pyrazole derivatives against several human cancer cell lines. For instance, certain pyrazole derivatives have shown notable activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, have been a key metric in these assessments.

One pyrazole derivative demonstrated significant anticancer activity against the human colon cancer cell line (HCT-116) with an IC50 value of 4.2 μM. nih.gov This compound also effectively inhibited cell growth in HepG2 and MCF-7 cell lines, with IC50 values of 4.4 ± 0.4 μM and 17.8 ± 0.5 μM, respectively. nih.gov In comparison, another pyrazole derivative showed moderate effectiveness with IC50 values of 17.3 ± 0.5 μM against HCT-116, 34.6 ± 2.6 μM against HepG2, and 94.2 ± 0.3 μM against MCF-7 cell lines. nih.gov

The potency of these compounds can be comparable to standard chemotherapeutic drugs. For example, the anticancer activity of one derivative was similar to doxorubicin (B1662922) against HepG2 and HCT-116 cell lines. nih.gov Other research has also highlighted the potential of pyrazole derivatives, with some showing potent activity against HCT-116 with IC50 values as low as 7.1±0.07 μΜ/ml. researchgate.net

| Compound | HCT116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| Pyrazole Derivative 1 | 4.2 ± 0.2 | 4.4 ± 0.4 | 17.8 ± 0.5 |

| Pyrazole Derivative 2 | 17.3 ± 0.5 | 34.6 ± 2.6 | 94.2 ± 0.3 |

| Doxorubicin (Standard) | 4.4 ± 0.04 | 3.9 ± 0.06 | 4.7 ± 0.08 |

Exploration of Associated Anti-Proliferative Effects in Cellular Models

The anti-proliferative effects of pyrazole derivatives are linked to their interaction with various cellular targets. One proposed mechanism is the inhibition of enzymes that promote cell division. srrjournals.com For instance, some derivatives have been found to inhibit xanthine (B1682287) oxidase, an enzyme linked to oxidative stress and oncogenesis. nih.gov The uncontrolled cell division that is a hallmark of cancer can be targeted by these compounds, potentially through direct interaction with tumor cell DNA or by blocking DNA synthesis. researchgate.net

Furthermore, research into structurally similar compounds, such as pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-d] nih.govnih.govresearchgate.nettriazine derivatives, has shown cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cell lines, suggesting a broader potential for pyrazole-containing scaffolds in cancer therapy. ekb.eg The ability of these compounds to induce cell cycle arrest, particularly at the G2/M checkpoint, is another avenue of their anti-proliferative action. researchgate.net

Antimicrobial Activities

In addition to their anti-cancer properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular effects.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Proteus mirabilis)

Pyrazole derivatives have shown inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. Studies have reported the antibacterial activity of these compounds against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govtuiasi.ro The mechanism of action for some pyrazole-derived hydrazones is suggested to be the disruption of the bacterial cell wall. nih.gov

The antibacterial potential of pyrazole derivatives has been highlighted in various studies. For instance, pyrazole-nucleus-containing benzofuran (B130515) substitutions have been identified as potent growth inhibitors of S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values of 7.81 μg/ml and 15.6 μg/ml, respectively. nih.gov Another study on pyrazole-4-carboxamide derivatives noted that compounds with electron-donating groups displayed noticeable inhibition of bacterial growth against both Gram-positive and Gram-negative strains. japsonline.com

| Bacterial Strain | Activity of Pyrazole Derivatives |

|---|---|

| Staphylococcus aureus | Inhibited by various pyrazole derivatives. |

| Escherichia coli | Sensitive to certain pyrazole compounds. |

| Pseudomonas aeruginosa | Some derivatives show inhibitory action. |

| Bacillus cereus | Activity has been reported. |

| Proteus mirabilis | Susceptible to some pyrazole compounds. |

Antifungal Efficacy against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Rhizoctonia solani, Phoma asparagi Sacc)

The antifungal properties of pyrazole carboxamide derivatives have been evaluated against various fungal strains. Research has shown that these compounds can exhibit notable antifungal activity. For example, certain pyrazole carboxamides displayed remarkable activity against phytopathogenic fungi. nih.gov

Specifically, some synthesized pyrazole carboxamides have shown moderate to strong antifungal activity against Rhizoctonia solani. nih.gov In one study, a particular isoxazole (B147169) pyrazole carboxylate derivative exhibited significant antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov Other studies have also reported the antifungal effects of pyrazole derivatives against Candida albicans. nih.gov

| Fungal Strain | Activity of Pyrazole Derivatives |

|---|---|

| Candida albicans | Inhibited by some pyrazole derivatives. nih.gov |

| Aspergillus niger | Activity has been investigated. |

| Rhizoctonia solani | Notable activity observed with certain pyrazole carboxamides. nih.gov |

| Phoma asparagi Sacc. | Research on antifungal effects is ongoing. |

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)

A significant area of research for pyrazole derivatives is their potential as antitubercular agents. Several studies have focused on the activity of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, in particular, have been designed and synthesized as new anti-Mycobacterium tuberculosis (Mtb) agents. nih.gov These compounds have exhibited promising in vitro potency with nanomolar MIC values against the drug-susceptible H37Rv strain and various clinically isolated multidrug-resistant Mtb (MDR-TB) strains. nih.gov One representative compound from this series demonstrated strong antimycobacterial activity against both H37Rv and H37Ra Mtb strains, with MIC values of 7.7 and 5.7 nM, respectively. nih.gov

Other research on pyrazole-4-carboxamide derivatives has also shown significant antitubercular activity against the M. tuberculosis H37Rv strain, with some compounds exhibiting MIC values as low as 3.12 μg/ml. japsonline.com Furthermore, derivatives of 3-(arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thione have shown promising antimycobacterial activity against the M. tuberculosis H37Rv strain. researchgate.net

| Compound Series | M. tuberculosis H37Rv Activity (MIC) |

|---|---|

| Pyrazolo[1,5-a]pyridine-3-carboxamides | As low as 7.7 nM. nih.gov |

| Pyrazole-4-carboxamides | As low as 3.12 μg/ml. japsonline.com |

| 3-(arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thiones | Promising activity reported. researchgate.net |

Anti-Inflammatory Activities

In vitro studies on derivatives of this compound have indicated potential anti-inflammatory properties. For example, a series of chalcone (B49325) hybrids derived from this parent molecule demonstrated moderate to good anti-inflammatory activity. researchgate.net Similarly, N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, a direct derivative, exhibited admirable anti-inflammatory effects in laboratory assays. researchgate.net These findings suggest that the core scaffold of this compound is a promising base for developing new anti-inflammatory agents. However, direct experimental data on the anti-inflammatory activity of the unmodified parent compound remains to be fully elucidated.

Antioxidant Activities

The antioxidant potential of compounds related to this compound has been noted in several in vitro investigations. Chalcone derivatives of this compound, for instance, have shown potent radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net Another study on N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide reported noteworthy antioxidant capabilities compared to standard substances. researchgate.net This suggests that the pyrazole-pyridine core may contribute to antioxidant effects, although direct studies on the parent molecule are needed for confirmation.

Antidiabetic Activities

The potential for this compound and its analogues to influence pathways related to diabetes has been explored. A study involving N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide demonstrated significant antidiabetic activity in in vitro models. researchgate.net Further research into a series of N-(substituted)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide derivatives showed that these compounds could inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. theaspd.com Molecular docking studies have also been performed to understand the interaction of these derivatives with enzymes crucial to glucose metabolism, such as α-glucosidase and glycogen (B147801) phosphorylase. theaspd.com

Other Reported Biological Activities (e.g., Anti-plant virus, Insecticidal, Cannabinoid Receptor Antagonism)

The broader biological profile of the this compound scaffold extends to other areas of therapeutic and agricultural interest, primarily through the study of its derivatives.

Anti-plant virus and Fungicidal Activities: Derivatives have been synthesized and tested for their ability to combat plant pathogens. For instance, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives showed excellent activity against several phytopathogenic fungi by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.govacs.org

Insecticidal Activity: The pyrazole carboxamide structure is a known pharmacophore in the development of insecticides. While specific data on this compound is not available, numerous related pyrazole carboxamide derivatives have been developed and investigated as potent insecticidal agents.

Cannabinoid Receptor Antagonism: The pyrazole carboxamide scaffold is famously associated with antagonism of the cannabinoid CB1 receptor, exemplified by the anti-obesity drug rimonabant. This class of compounds typically features substituted phenyl rings at the 1 and 5 positions of the pyrazole ring. While the this compound structure shares the core pyrazole carboxamide moiety, its specific activity at cannabinoid receptors has not been extensively reported. The replacement of a phenyl group with a pyridine (B92270) ring represents a significant structural modification that would require specific investigation to determine its effect on receptor binding and activity.

Mechanistic Studies of Biological Activities

Interactions with Cellular Targets

The biological effects of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide are likely dictated by its interactions with key cellular components. Research into similar pyrazole-containing molecules has identified DNA, various enzymes, and the cytoskeletal protein tubulin as primary targets.

DNA-Binding Interactions and DNA Damage Mechanisms

While direct studies on the DNA-binding properties of this compound are not extensively documented, research on other 1H-pyrazole-3-carboxamide derivatives suggests that DNA could be a potential target. For instance, certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, with some compounds exhibiting significant DNA-binding affinity. nih.govjst.go.jp

One such derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated a strong ability to bind to DNA, as evidenced by a binding affinity constant (K) of 1.06×10^5 M-1. nih.gov This interaction was significant enough to alter the conformation of DNA. nih.gov Furthermore, this compound was observed to induce cleavage of supercoiled plasmid pBR322 DNA, indicating a potential mechanism of DNA damage. nih.gov The proposed mode of interaction for these derivatives is through binding to the minor groove of the DNA. nih.govjst.go.jp Such interactions can disrupt normal DNA processes and contribute to cytotoxic effects in cancer cells. nih.govjst.go.jp

These findings suggest that the pyrazole (B372694) carboxamide scaffold, a core component of this compound, has the potential for DNA interaction, which could be a contributing factor to its biological activity.

Enzyme Inhibition Studies

The inhibition of various enzymes is a key mechanism through which many therapeutic agents exert their effects. The pyrazole carboxamide structure is a common motif in a variety of enzyme inhibitors.

Kinase Inhibition and CDK2 Inhibition: The pyrazole scaffold is recognized as a "privileged scaffold" in the development of kinase inhibitors. mdpi.com Derivatives of 1H-pyrazole-3-carboxamide have been investigated as inhibitors of multiple kinases. mdpi.com While specific kinase inhibition data for this compound is limited, related compounds have shown activity. For example, some 1H-pyrazole-3-carboxamide derivatives have been noted for their weak kinase inhibition in studies that also highlighted their DNA-binding capabilities. jst.go.jp

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Pyrazole carboxamides are a well-established class of succinate dehydrogenase inhibitors (SDHIs), which are crucial in controlling fungal pathogens by disrupting the mitochondrial electron transport chain. While direct studies on this compound are not available, the broader class of pyrazole carboxamides has been extensively developed for this purpose.

α-Amylase Inhibition: Research into the antidiabetic potential of related compounds has explored their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. A study on N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, a closely related derivative, identified interactions with α-amylase through in-silico docking studies, suggesting a potential for enzyme inhibition. researchgate.net

Table 1: Enzyme Inhibition by Structurally Related Pyrazole Carboxamide Derivatives

| Enzyme | Derivative Compound | Activity |

|---|---|---|

| Various Kinases | 1H-pyrazole-3-carboxamide derivatives | Weak inhibition noted in some studies jst.go.jp |

Tubulin Targeting Mechanisms

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. Several studies on pyrazole and carboxamide derivatives indicate that they can function as microtubule-targeting agents. nih.gov These agents typically work by interfering with tubulin polymerization, which can halt the cell cycle and lead to programmed cell death (apoptosis). nih.gov

Pyrrole-based carboxamides, which share structural similarities with pyrazole-based carboxamides, have been identified as novel tubulin inhibitors that target the colchicine-binding site. nih.gov This interaction disrupts the assembly of microtubules. nih.gov The disruption of the tubulin network by these compounds has been shown to be a key mechanism behind their anti-cancer properties. nih.gov

Cellular Pathway Modulation

The interaction of this compound and its analogs with cellular targets can trigger a cascade of events that modulate critical cellular pathways, such as cell cycle progression and apoptosis.

Cell Cycle Progression Alterations

Disruption of the cell cycle is a hallmark of many anti-cancer agents. By targeting components like tubulin, compounds containing the pyrazole carboxamide scaffold can arrest cells at specific phases of the cell cycle. For instance, pyrrole-based carboxamides that inhibit tubulin polymerization have been shown to halt cell cycle progression in the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis, ultimately leading to cell death. nih.gov

Apoptosis Induction in Cellular Models

The induction of apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Compounds that interfere with fundamental cellular processes like DNA replication or cell division often trigger this programmed cell death pathway. Studies on pyrrole-based carboxamides that target tubulin have demonstrated that the disruption of the microtubule network leads to the induction of apoptosis. nih.gov Similarly, pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting that this is a common downstream effect of their interaction with cellular targets.

Table 2: Summary of Mechanistic Studies on Related Compounds

| Mechanism | Cellular Target/Pathway | Observed Effect in Related Compounds |

|---|---|---|

| DNA Interaction | DNA Minor Groove | Binding and conformational changes, DNA cleavage nih.govjst.go.jp |

| Enzyme Inhibition | Kinases, α-Amylase | Weak to moderate inhibition, potential for interaction jst.go.jpresearchgate.net |

| Tubulin Targeting | Tubulin Polymerization | Inhibition of microtubule assembly nih.gov |

| Cell Cycle Modulation | G2/M Phase | Arrest of cell cycle progression nih.gov |

| Apoptosis | Programmed Cell Death | Induction of apoptosis nih.gov |

Investigation of Off-Target Effects Related to Biological Activity of this compound

In the broader context of drug discovery and chemical biology, the investigation of off-target effects is a critical step in understanding the complete pharmacological profile of a compound. Such studies are essential for predicting potential side effects and for identifying new therapeutic applications (polypharmacology). The off-target profile of a compound is typically determined through comprehensive screening against a wide range of cellular targets, including receptors, enzymes, ion channels, and transporters.

For compounds with a pyrazole-carboxamide scaffold, research on analogous structures suggests potential off-target activities. For instance, various kinase inhibitors with a similar core structure have been evaluated for their selectivity across the human kinome. These studies often reveal interactions with multiple kinases beyond the primary target, which can contribute to both therapeutic efficacy and adverse events.

Additionally, some pyrazole-containing compounds have been anecdotally reported to interact with non-kinase targets. For example, studies on different pyrazole derivatives have explored interactions with DNA, suggesting that this could be a potential off-target class for some members of this chemical family. jst.go.jpnih.gov However, without direct experimental evidence for this compound, such possibilities remain speculative for this specific molecule.

The methodologies to investigate off-target effects are well-established and include:

Kinome Scanning: Large panels of kinases are used to assess the selectivity of kinase inhibitors. This provides a quantitative measure of a compound's activity against a wide array of related and unrelated kinases.

Broad Ligand Binding Assays: Compounds are screened against a diverse panel of receptors, ion channels, and transporters to identify potential binding interactions.

Cell-Based Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected biological activities that may be linked to off-target effects.

Proteomics and Chemoproteomics: These approaches can identify the direct protein targets of a compound within a complex biological system, thereby uncovering both intended and unintended interactions.

Until such studies are performed and the data is made publicly available for this compound, a detailed discussion of its off-target effects remains unfeasible. The scientific community relies on the publication of these detailed investigations to build a comprehensive understanding of the biological activities of chemical compounds.

Computational and Theoretical Chemistry Studies

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is instrumental in understanding the interactions between a ligand, such as a derivative of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, and its macromolecular target.

Derivatives of pyrazole-carboxamide have been extensively studied as inhibitors of various enzymes through molecular docking simulations, revealing key binding modes and interactions.

α-Amylase: This enzyme is a target for managing type 2 diabetes. Docking studies of pyrazole-tetrazole hybrid compounds have shown a remarkable binding affinity against α-amylase. researchgate.net The analysis suggests that the pyrazole (B372694) ring, along with substituents, plays a crucial role in the inhibitory potency. researchgate.net Docking results have often correlated well with experimental in-vitro α-amylase inhibition assays, where some pyrazole derivatives showed more potent inhibition than the standard, acarbose. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy in cancer therapy. semanticscholar.org Molecular docking studies have explored the binding of pyrazole-based analogs within the ATP-binding site of CDK2. nih.govtechscience.com These simulations often show that the pyrazole core occupies the adenine (B156593) region of the ATP pocket, forming critical hydrogen bonds with hinge region residues like Leu83. nih.govresearchgate.net In silico studies have successfully predicted the potent CDK2 inhibitory activity of certain pyrazole derivatives, with some compounds exhibiting IC50 values in the nanomolar range. techscience.com

Succinate (B1194679) Dehydrogenase (SDH): SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Pyrazole carboxamides have been developed as potent SDH inhibitors (SDHIs) for use as fungicides. researchgate.net Molecular docking studies have been performed to understand the interaction between these compounds and the SDH enzyme. These simulations help elucidate the binding modes within the enzyme's active site, revealing interactions with key amino acid residues that contribute to their inhibitory effect. researchgate.net

Table 1: Summary of Molecular Docking Interactions for Pyrazole-Carboxamide Derivatives

| Target Enzyme | PDB ID | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| CDK2 | 3WBL | Leu83, Asp86 | Hydrogen Bonding | researchgate.net |

| Ile19, Lys43, His100 | Hydrophobic, Pi-Alkyl | techscience.comresearchgate.net | ||

| SDH | 2FBW | Trp279 | Hydrogen Bond | researchgate.net |

| Trp84 | π-π Interaction | researchgate.net |

| α-Amylase | N/A | Catechin, Quercetin | Binding Affinity | researchgate.net |

Certain 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to bind to the minor groove of DNA, a mechanism of action for some anticancer drugs. jst.go.jpnih.gov This mode of action involves non-covalent interactions, which avoids permanent damage to the DNA. esr.ie

Computational modeling suggests that the elongated, chain-like shape of these molecules, facilitated by amide bonds on the pyrazole ring, allows them to fit snugly within the DNA minor groove. jst.go.jp This binding is driven by hydrophobic forces and results in the displacement of water molecules, leading to an increase in entropy that favors the interaction. esr.ie Molecular docking has been used to predict the binding energy and visualize the specific interactions with DNA base pairs. jst.go.jpnih.gov These theoretical predictions have been consistent with experimental findings from electronic absorption spectroscopy and viscosity measurements, confirming the DNA-binding ability of these pyrazole derivatives. jst.go.jpnih.gov

Pyrazole derivatives have been designed and studied as antagonists for cannabinoid receptors, particularly the CB1 receptor, which is abundant in the central nervous system. consensus.appnih.gov Molecular modeling has been crucial in understanding the structure-activity relationships for these compounds.

Studies on biarylpyrazole antagonists have identified key structural requirements for potent and selective CB1 receptor binding:

A para-substituted phenyl ring at the 5-position of the pyrazole. consensus.app

A carboxamido group at the 3-position. consensus.app

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. consensus.app

These computational characterizations of the binding site help in designing new ligands with improved affinity and selectivity, which can serve as pharmacological probes or potential therapeutic agents. consensus.app

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like this compound, DFT calculations are used to optimize molecular geometry, determine electronic properties, and predict reactivity. researchgate.netiaea.org The B3LYP/6-31G* level of theory is a common functional and basis set used for these calculations. researchgate.netjcsp.org.pk

A potential energy surface (PES) describes the energy of a molecule as a function of its geometry and is a fundamental concept in computational chemistry. rug.nl While direct PES studies for this compound are not widely published, the foundational data for constructing a PES is derived from quantum mechanical methods like DFT. rug.nl

By performing DFT calculations at numerous molecular geometries, a PES can be mapped. This surface is critical for:

Identifying Stable Conformations: Locating the minima on the PES corresponds to identifying the most stable geometric arrangements of the molecule.

Understanding Reaction Dynamics: The PES can be used to find transition states (saddle points) and calculate activation energies for chemical reactions, providing insight into reaction pathways and rates. emory.edu

Simulating Vibrational Spectra: The curvature of the PES around a minimum determines the vibrational frequencies of the molecule. emory.edu

Machine learning techniques are increasingly being used as an alternative to computationally expensive quantum methods to construct accurate potential energy surfaces for heteroaromatic compounds. rug.nl

Fukui function analysis is a method based on DFT that helps identify the most reactive sites within a molecule. scholarsresearchlibrary.com It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of where a molecule is most susceptible to electrophilic, nucleophilic, or radical attacks. scielo.org.mx

The condensed Fukui function is calculated for each atom (k) in the molecule to determine its reactivity:

Electrophilic Attack (fk+): Identifies the most likely sites for a nucleophile to attack.

Nucleophilic Attack (fk-): Identifies the most likely sites for an electrophile to attack.

Radical Attack (fk0): Identifies the most reactive sites for a radical species.

This analysis, alongside calculations of global reactivity descriptors like chemical hardness, electronegativity, and HOMO-LUMO energy gaps, provides a comprehensive picture of the molecule's chemical behavior and stability. scholarsresearchlibrary.com For pyrazole derivatives, this can pinpoint which atoms on the pyrazole or pyridine (B92270) rings are most likely to participate in chemical reactions.

Table 2: Representative DFT-Calculated Electronic Properties for Pyrazole-Carboxamide Scaffolds

| Parameter | Description | Typical Interpretation | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. | researchgate.netjcsp.org.pk |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. | researchgate.netjcsp.org.pk |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A large gap indicates high stability and low chemical reactivity. A smaller gap suggests the molecule is more easily excitable. | researchgate.netjcsp.org.pk |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding the optimization of lead compounds.

The general process for developing a QSAR model involves several key steps:

Selection of a dataset: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor calculation: A wide range of molecular descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.

Model building: Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously tested to ensure its reliability.

For pyrazole derivatives, which are known to exhibit a wide array of biological activities, QSAR studies are particularly valuable. For instance, in the development of pyrazole-based inhibitors, QSAR can help elucidate how substitutions on the pyrazole and its attached aryl rings affect inhibitory activity.

Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA), extends this approach by considering the 3D properties of the molecules. In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activity. This provides a 3D map that visualizes regions where modifications to the molecular structure are likely to increase or decrease activity, offering more intuitive guidance for drug design. For pyrazole derivatives with anticancer properties, 3D-QSAR can be instrumental in understanding the structural requirements for potent activity against specific cell lines.

Natural Bond Orbital (NBO) Analysis to Elucidate Bioactivity

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the electronic structure of a molecule by analyzing the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This analysis is particularly useful for understanding charge transfer, hyperconjugative interactions, and hydrogen bonding, which are fundamental to a molecule's stability and reactivity.

The key output of an NBO analysis is the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. By examining these interactions, researchers can gain insights into the electronic basis of a molecule's bioactivity.

In the context of this compound, NBO analysis can elucidate several key features:

Intramolecular Charge Transfer (ICT): The analysis can quantify the movement of electrons between different parts of the molecule, such as from the pyrazole ring to the pyridine ring or the carboxamide group. These ICT processes are crucial for molecular stability and can influence how the molecule interacts with its biological target. researchgate.netrsc.org

Hydrogen Bonding: When studying the interaction of the molecule with a receptor or solvent, NBO analysis can confirm the presence and strength of hydrogen bonds. It can identify the specific donor (e.g., the amide N-H) and acceptor (e.g., a receptor's carbonyl oxygen) orbitals involved and calculate the associated stabilization energy. researchgate.net

By providing a quantitative measure of these electronic interactions, NBO analysis helps to explain the molecule's structure, stability, and reactivity, thereby offering a deeper understanding of the factors driving its biological activity. researchgate.netrsc.org

Advanced Research Avenues and Future Directions

Design and Synthesis of Novel Pyrazole (B372694) Carboxamide Derivatives with Enhanced Potency

The quest for more potent therapeutic agents drives the continuous design and synthesis of new pyrazole carboxamide derivatives. This process relies heavily on understanding the structure-activity relationship (SAR), which dictates how chemical modifications to the core scaffold influence biological activity. nih.gov

Researchers employ rational design and molecular docking simulations to predict the interactions between a synthesized compound and its biological target. nih.gov For instance, studies on pyrazole-aromatic containing carboxamides as succinate (B1194679) dehydrogenase (SDH) inhibitors for antifungal applications revealed that the inclusion of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold significantly boosted antifungal activity. nih.gov One such compound, 11ea, demonstrated an EC₅₀ value of 0.93 μg/mL against Rhizoctonia cerealis, making it approximately 11-fold more potent than the commercial fungicide thifluzamide (B1681302). nih.gov

In another study, a series of pyrazole carboxamide thiazole (B1198619) derivatives were synthesized and evaluated for their antifungal properties. nih.gov Compound 6i from this series showed superior activity against Valsa mali with an EC₅₀ of 1.77 mg/L, compared to the control drug boscalid (B143098) (EC₅₀ = 9.19 mg/L). nih.gov Molecular docking suggested that this enhanced potency was due to specific hydrogen bonding and σ-π interactions with the target enzyme, succinate dehydrogenase (SDH). nih.gov

The synthesis of these novel derivatives often involves multi-step chemical reactions, starting from core pyrazole structures that are then functionalized with various aromatic acid chlorides or other reactive groups to yield the final carboxamide compounds. jocpr.comjocpr.com The characterization of these new chemical entities is typically confirmed using advanced spectroscopic methods such as IR, ¹H NMR, and Mass spectroscopy. jocpr.com

| Compound | Target/Organism | Potency (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 11ea | Rhizoctonia cerealis | 0.93 µg/mL | nih.gov |

| Thifluzamide (Control) | Rhizoctonia cerealis | 23.09 µg/mL | nih.gov |

| Compound 6i | Valsa mali | 1.77 mg/L | nih.gov |

| Boscalid (Control) | Valsa mali | 9.19 mg/L | nih.gov |

| Compound 6k | Aurora kinase A | 16.3 nM | nih.gov |

| Compound 6k | Aurora kinase B | 20.2 nM | nih.gov |

| Compound 5g | MDA-MB-231 Breast Cancer Cells | 15.08 µM | nih.gov |

Investigation of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govresearchgate.net This complexity has spurred interest in developing multi-target or polypharmacological agents that can modulate several targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. The pyrazole carboxamide scaffold is well-suited for the design of such multi-functional drugs. ekb.eg

Oncology: In cancer research, abnormal expression of proteins like Aurora kinases A and B can lead to chromosomal instability. nih.gov Researchers have developed pyrazole-4-carboxamide analogues that act as dual inhibitors of both Aurora A and Aurora B. nih.gov One such compound, 6k , showed high cytotoxicity against HeLa and HepG2 cancer cells and induced apoptosis by inhibiting both kinases. nih.gov This dual-inhibition mechanism was confirmed by observing the inhibition of downstream phosphorylation events specific to each kinase. nih.gov

Infectious Diseases: The challenge of drug resistance in fungicides has led to the development of pyrazole carboxamides with dual modes of action. acs.org A series of N-thienyl-1,5-disubstituted-1H-4-pyrazole carboxamides were designed to not only inhibit succinate dehydrogenase (SDH) but also disrupt the integrity of the fungal cell membrane. acs.org This dual-action approach provides a new strategy to delay the development of resistance. acs.org Similarly, another pyrazole carboxamide, SCU2028 , was found to target both complex II (SDH) and complex IV (cytochrome oxidase) of the mitochondrial respiratory chain in the fungus Rhizoctonia solani. nih.govacs.org

Neurodegenerative Diseases: For Alzheimer's disease, a strategy involving the dual inhibition of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) is considered effective. researchgate.net Pyrazole carboxamide derivatives have been designed and evaluated as such multifunctional agents. researchgate.net Other research has focused on pyrazolone (B3327878) derivatives that can simultaneously inhibit cholinesterases and human carbonic anhydrase (hCA) isoenzymes, which are implicated in diseases like Alzheimer's and glaucoma. researchgate.netnih.gov

Application of Advanced Spectroscopic Techniques for Mechanism Elucidation

Elucidating the precise mechanism of action of novel compounds is crucial for drug development. Advanced spectroscopic and analytical techniques are indispensable tools in this process, providing insights from molecular structure confirmation to the dynamics of target engagement.

Structural Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the chemical structures of newly synthesized pyrazole carboxamide derivatives. researchgate.netnih.gov

Target Interaction and Mechanism: X-ray crystallography provides high-resolution, three-dimensional structures of a drug candidate bound to its protein target. nih.govmdpi.com This information is invaluable for understanding the specific molecular interactions that confer potency and selectivity, and it guides further structure-based drug design. mdpi.comrsc.org Solid-state NMR, in conjunction with X-ray diffraction, has been used to study the intricate hydrogen-bond structures and dynamics within pyrazole-based compounds themselves, which can influence their binding properties. nih.govresearchgate.net

Fluorescence quenching analysis can be employed to determine if a compound binds to a specific target, as demonstrated in a study where it suggested that a novel pyrazole carboxamide and the known fungicide thifluzamide share the same SDH target. nih.gov

Cellular Effects: To understand the ultimate effect of a compound on a pathogen, microscopy techniques are often used. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been utilized to visualize the morphological damage inflicted upon fungal cells by pyrazole carboxamide derivatives. nih.gov These studies have shown that the compounds can destroy cell walls and membranes, leading to the leakage of cellular contents. nih.govacs.org

Development of Pyrazole Carboxamides as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. rjpbr.com The development of potent and selective pyrazole carboxamide derivatives has positioned them as excellent candidates for use as chemical probes to investigate complex biological pathways and validate new drug targets. rjpbr.com

For example, a trisubstituted-pyrazol carboxamide, compound 4j , was identified as a highly potent and selective antagonist of the Farnesoid X receptor (FXR), a key regulator of cholesterol metabolism. nih.gov With an IC₅₀ of 7.5 nM in a binding assay and no detectable agonist activity, compound 4j serves as an excellent chemical tool to further explore the biological functions of FXR and its role in metabolic diseases. nih.gov

In the field of inflammation and fibrosis, Cyclin-dependent kinase 8 (CDK8) has emerged as a target of interest. A structure-based virtual screening campaign led to the identification of novel pyrazole scaffold inhibitors of CDK8. nih.gov These inhibitors can be used as chemical probes to investigate the role of CDK8 in inflammatory pathways and explore new therapeutic strategies for conditions like Idiopathic Pulmonary Fibrosis (IPF). nih.gov

Furthermore, the pyrazole scaffold has been incorporated into fluorescent probes for bioimaging applications. nih.gov These probes can be designed to detect specific ions or enzymes within living cells, offering a visual method to study cellular processes in real-time. nih.gov

Exploration of New Therapeutic Areas for Pyrazole Carboxamide Scaffolds

The versatility of the pyrazole carboxamide scaffold has led to its exploration in a wide range of therapeutic areas beyond its well-established role in agrochemical fungicides. nih.govwustl.edunih.gov

Anticancer: Pyrazole derivatives are being extensively investigated as anticancer agents. nih.govacs.org They have been shown to inhibit various cancer cell lines by inducing apoptosis and targeting critical cell cycle regulators like Aurora kinases. nih.govnih.gov

Neurodegenerative Diseases: The pyrazole scaffold is a promising framework for developing treatments for Alzheimer's and Parkinson's diseases. nih.govbates.edu Research has focused on their ability to inhibit key enzymes like monoamine oxidase (MAO), acetylcholinesterase (AChE), and carbonic anhydrases. researchgate.netsemanticscholar.orgnih.gov

Antimicrobial: Beyond their antifungal properties, various pyrazole derivatives have demonstrated antibacterial and antitubercular activities. wisdomlib.org Some synthesized compounds have shown significant activity against Mycobacterium tuberculosis, comparable to established drugs. wisdomlib.org

Anti-inflammatory and Analgesic: The pyrazole core is a feature of several anti-inflammatory drugs. researchgate.net Ongoing research is exploring new derivatives for their potential as potent and selective anti-inflammatory and analgesic agents. jocpr.comontosight.ai

Metabolic Diseases: The discovery of potent pyrazole-based FXR antagonists opens up possibilities for treating metabolic disorders related to cholesterol and bile acid homeostasis. nih.gov

Fibrotic Diseases: The identification of pyrazole-based CDK8 inhibitors suggests a potential new therapeutic avenue for treating fibrotic diseases like Idiopathic Pulmonary Fibrosis. nih.gov

The continued exploration of this chemical scaffold, driven by innovative synthetic strategies and a deeper understanding of its biological interactions, promises to deliver a new generation of targeted therapies for a multitude of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of precursors such as pyridine-4-carbaldehyde and hydrazine derivatives. Key steps include:

- Using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate cyclization, as demonstrated in pyrazole-carboxylate synthesis .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

- Optimization : Monitor reaction progress with TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to hydrazine) to minimize byproducts.

Q. Which spectroscopic techniques are critical for structural validation?

- Key Methods :

- 1H/13C NMR : Confirm pyrazole ring protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .

- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C=O bands (~1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉N₄O₂: calcd. 217.0728) .

Q. How do solvent systems and pH influence the compound’s stability?

- Findings : The compound is stable in DMSO at -20°C for 6 months but degrades in aqueous buffers (pH > 8) due to hydrolysis of the carboxamide group. Use neutral pH buffers (e.g., PBS) for biological assays and avoid prolonged light exposure .

Advanced Research Questions

Q. How can computational methods predict bioactivity and guide experimental design?

- Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and reactive sites .

- Use molecular docking (AutoDock Vina) to screen against targets like kinases or GPCRs. For example, the pyridine ring shows π-π stacking with tyrosine residues in kinase binding pockets .

- Validation : Cross-reference docking scores (e.g., binding energy < -7 kcal/mol) with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay conditions (e.g., ATP concentration differences: 10 μM vs. 100 μM) .

- Solubility limitations (use DMSO ≤ 0.1% to avoid false negatives) .

Q. How can factorial design optimize reaction conditions for scale-up?

- Experimental Design :

- Factors : Temperature (80–120°C), catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. acetonitrile).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 100°C, 1 mol% CuI, DMF) to maximize yield (>80%) and minimize impurities .

- Validation : Confirm reproducibility across 3 batches using HPLC-PDA (purity >98%) .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

- Hypothesis Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.